Cas no 1357353-08-2 (6-BROMO-1-HEXANOL)

6-BROMO-1-HEXANOL 化学的及び物理的性質

名前と識別子

-

- 6-BROMO-1-HEXANOL

- Racemic-(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-2,5-dicarboxylate(WX111184)

- Racemic-(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-2,5-dicarboxylate

- (3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate

- AKOS037647865

- CS-0360703

- 1357353-08-2

- AS-75095

- 4-benzyl 10-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.0(2),?]undecane-4,10-dicarboxylate

- 5-benzyl 2-(tert-butyl) (3aS,3bR,6aR,7aS)-6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate

- 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

-

- MDL: MFCD26131408

- インチ: InChI=1S/C23H32N2O5/c1-22(2,3)30-21(28)24-10-17-9-23(15-26)14-25(12-19(23)18(17)11-24)20(27)29-13-16-7-5-4-6-8-16/h4-8,17-19,26H,9-15H2,1-3H3/t17-,18+,19-,23-/m1/s1

- InChIKey: JTWBIGATXVXFBO-ISJRUSPKSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)CO

計算された属性

- せいみつぶんしりょう: 416.23112213Da

- どういたいしつりょう: 416.23112213Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 656

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

6-BROMO-1-HEXANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D963877-250mg |

(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate |

1357353-08-2 | 95% | 250mg |

$1020 | 2023-09-04 | |

| eNovation Chemicals LLC | D963877-100mg |

(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate |

1357353-08-2 | 95% | 100mg |

$595 | 2023-09-04 |

6-BROMO-1-HEXANOL 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

6-BROMO-1-HEXANOLに関する追加情報

Introduction to 6-BROMO-1-HEXANOL (CAS No. 1357353-08-2)

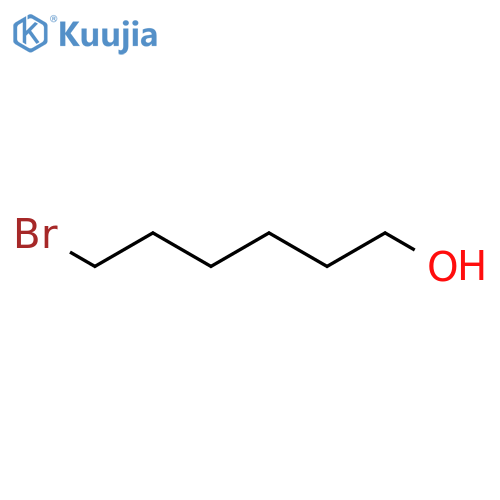

6-BROMO-1-HEXANOL, identified by the Chemical Abstracts Service Number (CAS No.) 1357353-08-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This linear brominated alcohol serves as a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features—combining a bromine substituent with a hexanol backbone—make it a valuable building block for further functionalization and derivatization.

The compound’s molecular structure consists of a six-carbon chain with a hydroxyl group (-OH) at the first carbon and a bromine atom (-Br) at the sixth carbon. This configuration imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The presence of both polar (hydroxyl) and electrophilic (bromine) functional groups allows for diverse synthetic pathways, enabling chemists to tailor the compound for specific applications.

In recent years, 6-BROMO-1-HEXANOL has garnered attention in the development of novel therapeutic agents. Its derivatives have been explored as intermediates in the synthesis of kinase inhibitors, which play a crucial role in targeting various diseases, including cancer and inflammatory disorders. The bromine moiety facilitates easy removal or modification through palladium-catalyzed reactions, providing chemists with flexibility in designing drug candidates with optimized pharmacokinetic properties.

Moreover, the compound has found utility in the field of materials science, particularly in the synthesis of polymer additives and surfactants. The hexanol chain contributes to solubility and compatibility with hydrophobic matrices, while the bromine atom enables further cross-linking or grafting onto polymer backbones. This dual functionality makes 6-BROMO-1-HEXANOL a promising candidate for developing advanced materials with tailored properties.

Recent studies have highlighted its role in synthesizing bioactive lipids and sphingolipid analogs. These derivatives are being investigated for their potential in modulating cellular signaling pathways, offering insights into their therapeutic applications in neurodegenerative diseases and immune disorders. The ability to introduce bromine at the terminal position allows for precise control over stereochemistry, which is critical for biological activity.

The pharmaceutical industry has leveraged 6-BROMO-1-HEXANOL to develop novel antimicrobial agents. Brominated alcohols exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Researchers have synthesized various derivatives of this compound and evaluated their efficacy against resistant strains of bacteria, demonstrating its potential as a lead compound in antibiotic development.

From an industrial perspective, 6-BROMO-1-HEXANOL is produced through well-established synthetic routes involving bromination of hexanols or Grignard reactions followed by functional group transformations. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing waste generation and energy consumption. Such innovations align with global sustainability goals by promoting greener chemical synthesis methods.

The compound’s stability under various conditions makes it suitable for long-term storage and transport without significant degradation. This reliability is essential for pharmaceutical applications where consistency in raw material quality directly impacts final product efficacy. Furthermore, its compatibility with standard purification techniques ensures high-purity yields suitable for sensitive downstream processes.

In conclusion,6-BROMO-1-HEXANOL (CAS No. 1357353-08-2) is a multifaceted intermediate with broad utility across multiple industries. Its structural features enable diverse synthetic applications, making it indispensable in pharmaceutical research, materials science, and agrochemical development. As scientific understanding advances,6-BROMO-1-HEXANOL will continue to play a pivotal role in discovering new bioactive molecules that address unmet medical needs while adhering to sustainable chemical practices.

1357353-08-2 (6-BROMO-1-HEXANOL) 関連製品

- 1005298-35-0(2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide)

- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)

- 2229436-61-5(2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)

- 2229634-63-1(2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine)

- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)

- 2171680-45-6(2-cyclohexyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)

- 446061-19-4(p-NH₂-Bn-DOTA-tetra(t-Bu ester))

- 5545-89-1(Chimonanthine)

- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)

- 2165202-60-6(3-amino-3-cyclobutylpentanamide)